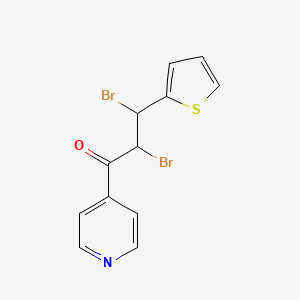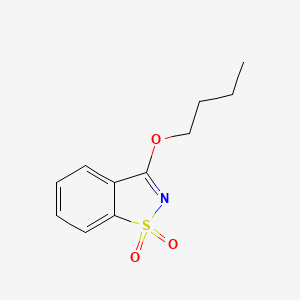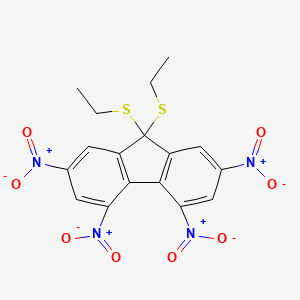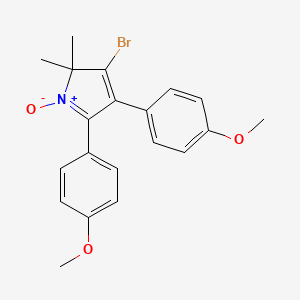
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one is an organic compound that features a pyridine ring, a thiophene ring, and two bromine atoms. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One possible route is the bromination of 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The thiophene ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one.
Oxidation: Oxidized derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-1-(pyridin-4-yl)propan-1-one: Lacks the thiophene ring.
1-(Pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one: Lacks the bromine atoms.
2,3-Dibromo-1-(thiophen-2-yl)propan-1-one: Lacks the pyridine ring.
Uniqueness
The presence of both the pyridine and thiophene rings, along with the bromine atoms, makes 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one unique
Propiedades
Número CAS |
89566-92-7 |
|---|---|
Fórmula molecular |
C12H9Br2NOS |
Peso molecular |
375.08 g/mol |
Nombre IUPAC |
2,3-dibromo-1-pyridin-4-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-2-1-7-17-9)11(14)12(16)8-3-5-15-6-4-8/h1-7,10-11H |
Clave InChI |
RASZHZOJNSZPAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C(C(=O)C2=CC=NC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)


phosphane](/img/structure/B14374251.png)




![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)


